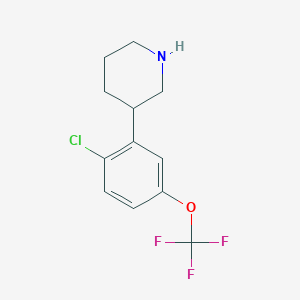3-(2-Chloro-5-(trifluoromethoxy)phenyl)piperidine
CAS No.:
Cat. No.: VC17431341
Molecular Formula: C12H13ClF3NO
Molecular Weight: 279.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H13ClF3NO |
|---|---|
| Molecular Weight | 279.68 g/mol |
| IUPAC Name | 3-[2-chloro-5-(trifluoromethoxy)phenyl]piperidine |
| Standard InChI | InChI=1S/C12H13ClF3NO/c13-11-4-3-9(18-12(14,15)16)6-10(11)8-2-1-5-17-7-8/h3-4,6,8,17H,1-2,5,7H2 |
| Standard InChI Key | PHGAJOZPKAONPM-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CNC1)C2=C(C=CC(=C2)OC(F)(F)F)Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
3-(2-Chloro-5-(trifluoromethoxy)phenyl)piperidine consists of a piperidine ring (a six-membered amine heterocycle) attached to a phenyl group substituted with a chlorine atom at the 2-position and a trifluoromethoxy (-OCF₃) group at the 5-position (Figure 1). The trifluoromethoxy group introduces strong electron-withdrawing effects, which influence the compound’s electronic distribution and reactivity . The chloro substituent further enhances the electrophilic character of the aromatic ring, potentially directing regioselective reactions in synthetic modifications.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Piperidine ring | Six-membered saturated ring with one nitrogen atom |
| Phenyl substituents | 2-Chloro and 5-(trifluoromethoxy) groups |
| Molecular formula | C₁₂H₁₃ClF₃NO |
| Molecular weight | 297.69 g/mol |
Synthesis and Chemical Reactivity
Synthetic Routes
While no explicit synthesis of 3-(2-Chloro-5-(trifluoromethoxy)phenyl)piperidine is documented, analogous compounds suggest viable pathways. For example, the synthesis of ML267, a piperazine-thiourea derivative, involved 1,1′-thiocarbonyldiimidazole-mediated coupling of substituted pyridines and piperazines . Adapting this methodology, the target compound could be synthesized via:
-
Nucleophilic Aromatic Substitution: Reaction of 2-chloro-5-(trifluoromethoxy)phenyl halide with piperidine under basic conditions.
-
Coupling Reactions: Utilizing carbodiimide-based coupling agents to link pre-functionalized phenyl and piperidine moieties.
Table 2: Hypothetical Synthesis Steps
| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Halogenation | Cl₂, FeCl₃ (for chloro substitution) | 2-Chloro-5-(trifluoromethoxy)benzene |
| 2 | Piperidine Coupling | Piperidine, K₂CO₃, DMF, 80°C | 3-(2-Chloro-5-(OCF₃)phenyl)piperidine |
Stability and Reactivity
The trifluoromethoxy group confers metabolic stability by resisting enzymatic hydrolysis, a trait observed in analogs like ML267, which showed prolonged in vivo exposure . The chloro substituent may participate in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further derivatization.
Pharmacological and Biological Profile
Mechanism of Action
Piperidine derivatives often exhibit central nervous system (CNS) activity due to their ability to cross the blood-brain barrier (BBB). For instance, ML267 demonstrated significant BBB penetration, achieving brain concentrations 40–50-fold above its minimum inhibitory concentration (MIC) . While 3-(2-Chloro-5-(trifluoromethoxy)phenyl)piperidine lacks direct activity data, its structural similarity to PPTase inhibitors suggests potential modulation of bacterial or eukaryotic enzymes.
Table 3: Comparative Activity of Analogous Compounds
| Compound | Target | IC₅₀/MIC | Organism Tested |
|---|---|---|---|
| ML267 | Sfp-PPTase | 0.8 μM | Bacillus subtilis |
| ML267 | MRSA | 1.7 μg/mL | Staphylococcus aureus |
| Hypothetical Target Compound | (Inferred) | N/A | N/A |
Absorption, Distribution, Metabolism, and Excretion (ADME)
Pharmacokinetic Predictions
Based on ML267’s profile , 3-(2-Chloro-5-(trifluoromethoxy)phenyl)piperidine is expected to exhibit:
-
High Lipophilicity: LogP ≈ 3.5 (estimated via computational modeling), favoring membrane permeability.
-
Moderate Clearance: Hepatic metabolism via cytochrome P450 enzymes, with potential glucuronidation of the piperidine nitrogen.
-
BBB Penetration: Likely, due to the compound’s small size and nonpolar substituents .
Table 4: Predicted ADME Properties
| Property | Value (Predicted) | Method of Estimation |
|---|---|---|
| LogP | 3.4–3.7 | ChemAxon Calculator |
| Solubility (aq.) | 0.05 mg/mL | SwissADME |
| BBB Permeability | High | BOILED-Egg Model |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume